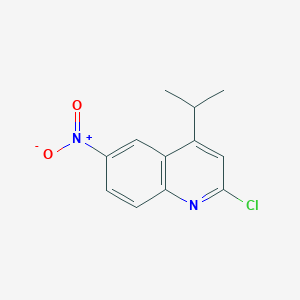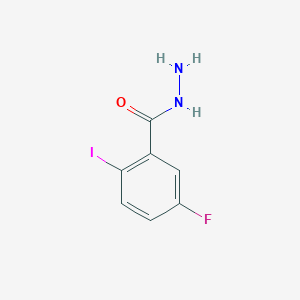
5-Fluoro-2-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodobenzohydrazide typically involves the reaction of 5-Fluoro-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Fluoro-2-iodobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation: Aldehydes or ketones are commonly used in the presence of an acid catalyst.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Various oxidized forms of the hydrazide group.
Condensation: Hydrazones formed from the reaction with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, leading to the inhibition of their function. Additionally, the presence of fluorine and iodine atoms can enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting their normal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-iodobenzoic acid: Shares the same fluorine and iodine substitution pattern but lacks the hydrazide group.
5-Fluoro-2-iodoaniline: Contains an amino group instead of a hydrazide group.
5-Fluoro-2-iodobenzamide: Features an amide group in place of the hydrazide group.
Uniqueness
5-Fluoro-2-iodobenzohydrazide is unique due to the presence of both fluorine and iodine atoms along with a hydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H6FIN2O |
|---|---|
Molekulargewicht |
280.04 g/mol |
IUPAC-Name |
5-fluoro-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6FIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI-Schlüssel |
QLHMLPNIRMFEHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


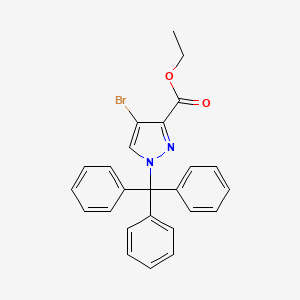
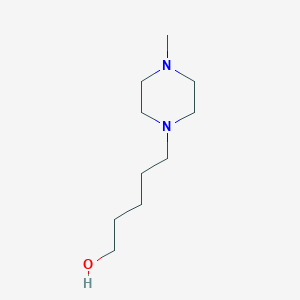

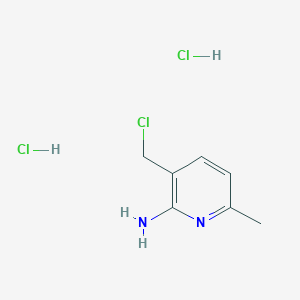
![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)


![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
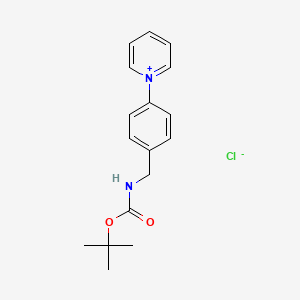
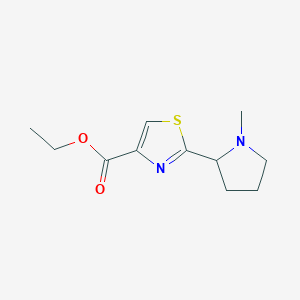
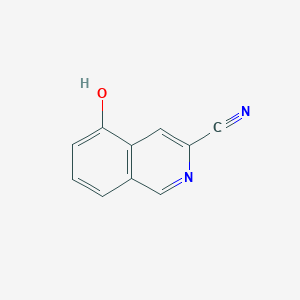

![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
